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Compound Name: trans-2-Nonen-1-ol

Cat. No.: B1606449 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
trans-2-Nonen-1-ol is a C9 unsaturated fatty alcohol that is a significant contributor to the

flavor and fragrance profiles of a wide variety of natural products. It is found in cucumbers,

melons, roasted peanuts, and fish, imparting characteristic fresh, green, waxy, and fatty notes.

[1] In the flavor and fragrance industry, it is a valuable ingredient used to create realistic and

refreshing top notes in a range of consumer products.[1] Its unique sensory properties also

make it a subject of interest for research into taste and smell perception, particularly in the

context of "fatty" or "oleogustus" sensations.

This document provides detailed application notes and experimental protocols for researchers,

scientists, and drug development professionals working with trans-2-Nonen-1-ol. It covers its

sensory properties, applications, and methodologies for its analysis and evaluation.

Sensory Properties and Quantitative Data
trans-2-Nonen-1-ol is characterized by a complex sensory profile that is highly dependent on

its concentration and the matrix in which it is presented. Its primary odor descriptors include

waxy, green, violet, and melon, with fatty and tallow-like nuances.[2][3] The taste is described

as green, fatty, and melon-like, with notes of chicken fat and lard at higher concentrations.[2][3]
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Table 1: Organoleptic Properties of trans-2-Nonen-1-ol
Property Description Source

Odor Type
Green, waxy, fatty, melon,

violet, sweet, vegetable
[2][3]

Odor Strength Medium [2]

Substantivity on Blotter > 8 hours at 100% [2]

Taste Profile (at 10 ppm)
Green, fatty, melon, with a

chicken fat and lard nuance
[2][3]

Aroma Detection Threshold (in

air)
130 ppb [4]

Table 2: Physicochemical Properties of trans-2-Nonen-1-
ol

Property Value Source

CAS Number 31502-14-4 [1]

Molecular Formula C9H18O [1]

Molecular Weight 142.24 g/mol [1]

Appearance
Colorless to almost colorless

clear liquid
[5]

Boiling Point 103 - 105 °C at 12 mmHg [5]

Refractive Index 1.444 - 1.450 [2][5]

Specific Gravity 0.835 - 0.850 @ 25°C [2]

Solubility

Very slightly soluble in water;

soluble in ethanol and most

organic solvents

[6]

Flash Point 215 °F (101.67 °C) [2]
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Applications in Flavor and Fragrance Research
The unique sensory profile of trans-2-Nonen-1-ol makes it a versatile ingredient in various

applications.

Flavor Applications
In the flavor industry, trans-2-Nonen-1-ol is used to impart authentic green, melon, and

cucumber notes to a variety of products.[1]

Beverages: It can be used to add a fresh, natural twist to tea-based drinks, vegetable juices,

and certain liqueurs.[6]

Savory Products: It enhances the flavor of savory snacks, sauces, and dressings by

providing a fresh, green, and sometimes fatty character.[1]

Dairy Products: In dairy applications, it can contribute to melon and cucumber flavor profiles.

[1]

Fruit Flavors: It can also be used to add freshness to pear, apple, and other fruit flavors.[2]

Table 3: Recommended Usage Levels of trans-2-Nonen-
1-ol in Food Products

Food Category Average Maximum PPM Source

Baked Goods 0.20 [2]

Nonalcoholic Beverages 0.15 [2]

Fragrance Applications
In the fragrance industry, trans-2-Nonen-1-ol is utilized for its fresh, green, and waxy notes,

particularly in fine fragrances and cosmetic products with a natural or vegetable theme.[1][6] It

is often used in applications where its corresponding aldehyde, trans-2-nonenal, may be

unstable due to pH extremes or high surface area exposure.[6]

Fine Fragrances: It is used to introduce cucumber and melon notes.[6]
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Cosmetics and Personal Care: Its fresh, green aroma is popular in soaps, lotions, and other

skincare products.[1][5]

Air Care: It is used in air fresheners and other home fragrance products to create a fresh and

clean scent profile.[1]

Experimental Protocols
The following are detailed protocols for key experiments in the research and application of

trans-2-Nonen-1-ol.

Sensory Evaluation Protocol for Green-Fatty Aroma
Compounds
This protocol outlines a method for the descriptive sensory analysis of trans-2-Nonen-1-ol.

Objective: To quantitatively describe the sensory attributes of trans-2-Nonen-1-ol.

Materials:

trans-2-Nonen-1-ol (high purity)

Odorless solvent (e.g., propylene glycol, diethyl phthalate)

Glass sniffing jars with lids

Olfactory blotters (fragrance testing strips)

Sensory evaluation booths with controlled lighting and air circulation

Computerized data collection system or paper ballots

Deionized water and unsalted crackers for palate cleansing

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and

availability.
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Conduct training sessions to familiarize panelists with the sensory attributes associated with

green and fatty aromas. Use reference standards for terms like "green," "waxy," "fatty,"

"melon," and "cucumber."

Sample Preparation:

Prepare a series of dilutions of trans-2-Nonen-1-ol in the chosen solvent (e.g., 1%, 0.1%,

0.01% w/w).

For orthonasal evaluation, dip olfactory blotters into the solutions and place them in labeled

sniffing jars. Allow the solvent to evaporate for a consistent period before evaluation.

For retronasal evaluation (taste), prepare solutions in a neutral base (e.g., sugar water for

flavor applications).

Evaluation Procedure:

Panelists are seated in individual sensory booths.

Samples are presented in a randomized and balanced order to avoid bias.

Panelists are instructed to sniff the blotters (orthonasal) or taste the solutions (retronasal).

Panelists rate the intensity of pre-defined sensory attributes (e.g., green, waxy, fatty, melon,

cucumber, overall aroma intensity) on a structured scale (e.g., a 15-cm line scale anchored

from "not perceptible" to "very strong").

Panelists cleanse their palate with water and crackers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities between different concentrations of

trans-2-Nonen-1-ol.

Generate spider web plots or bar charts to visualize the sensory profile.
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Headspace Gas Chromatography-Mass Spectrometry
(GC-MS) for Analysis in a Beverage Matrix
This protocol provides a method for the quantification of trans-2-Nonen-1-ol in a liquid matrix.

Objective: To determine the concentration of trans-2-Nonen-1-ol in a beverage sample.

Materials and Equipment:

Headspace autosampler

Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC column suitable for flavor analysis (e.g., DB-WAX, HP-5MS)

20 mL headspace vials with magnetic crimp caps and septa

trans-2-Nonen-1-ol standard

Internal standard (e.g., 2-octanol)

Sodium chloride

The beverage matrix to be analyzed

Procedure:

Sample Preparation:

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

Add a known amount of internal standard.

Add 1 g of sodium chloride to increase the volatility of the analyte.

Immediately seal the vial with a crimp cap.

Calibration Curve:
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Prepare a series of calibration standards by spiking the beverage matrix with known

concentrations of trans-2-Nonen-1-ol.

Treat the calibration standards in the same way as the samples (add internal standard and

NaCl).

Headspace GC-MS Analysis:

Headspace Parameters:

Incubation Temperature: 60-80°C

Incubation Time: 15-30 minutes

Syringe Temperature: 85°C

Injection Volume: 1 mL

GC Parameters:

Inlet Temperature: 250°C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at

10°C/min, hold for 5 minutes.

MS Parameters:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Impact (EI) at 70 eV

Scan Range: m/z 35-350

Data Analysis:
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Identify trans-2-Nonen-1-ol and the internal standard based on their retention times and

mass spectra.

Quantify the analyte by creating a calibration curve of the peak area ratio of trans-2-
Nonen-1-ol to the internal standard versus the concentration of the standards.

Calculate the concentration of trans-2-Nonen-1-ol in the unknown sample.

Accelerated Stability Testing Protocol
This protocol describes a method to assess the stability of trans-2-Nonen-1-ol in a fragrance

or flavor formulation under accelerated conditions.

Objective: To predict the long-term stability of trans-2-Nonen-1-ol in a product by subjecting it

to elevated stress conditions.

Materials and Equipment:

Stability chambers with controlled temperature and humidity

UV light cabinet

Product formulation containing trans-2-Nonen-1-ol

Control sample of the fresh product

Analytical instrumentation for quantification (e.g., GC-MS)

Sensory evaluation panel

Procedure:

Sample Preparation: Prepare a sufficient quantity of the product formulation. Package the

product in its final intended packaging.

Storage Conditions:

Elevated Temperature: Store samples at various elevated temperatures (e.g., 40°C, 50°C)

and controlled humidity.
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Light Exposure: Expose samples to controlled UV and visible light in a light cabinet.

Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and

thawing to room temperature.

Control: Store control samples under standard conditions (e.g., 25°C, 60% RH).

Testing Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 3, and 6

months).

Evaluation Parameters:

Chemical Analysis: Quantify the concentration of trans-2-Nonen-1-ol using a validated

analytical method (e.g., GC-MS) to determine any degradation.

Physical Properties: Observe any changes in color, clarity, viscosity, and phase

separation.

Sensory Evaluation: Conduct sensory analysis to detect any changes in the odor and/or

taste profile of the product.

Data Analysis:

Plot the concentration of trans-2-Nonen-1-ol as a function of time for each storage

condition.

Model the degradation kinetics to predict the shelf-life of the product.

Statistically analyze the sensory data to identify any significant changes in the perceived

aroma and taste.

Signaling Pathways and Mechanisms of Perception
The perception of trans-2-Nonen-1-ol involves complex signaling pathways in the olfactory

and gustatory systems. While the specific receptors for this molecule have not been definitively

identified, the general mechanisms of olfaction and the emerging understanding of fat taste

provide a framework for its perception.
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Olfactory Signaling Pathway
The detection of volatile compounds like trans-2-Nonen-1-ol begins with their interaction with

olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal

epithelium. This initiates a signal transduction cascade.

Olfactory Sensory Neuron

trans-2-Nonen-1-ol Olfactory Receptor (OR)
(GPCR)

Binds
G-protein (Golf)

Activates Adenylyl Cyclase IIIActivates cAMP
Converts

ATP

Cyclic Nucleotide-Gated
(CNG) Channel

Opens
Ca²⁺ / Na⁺ Influx Depolarization Action Potential to Brain

Click to download full resolution via product page

Caption: Generalized olfactory signal transduction cascade.

Putative Gustatory Pathway for Fatty Taste (Oleogustus)
The "fatty" taste of trans-2-Nonen-1-ol may be perceived through receptors involved in fat

taste perception. While this is an active area of research, several candidate receptors and

pathways have been proposed.

Taste Receptor Cell (TRC)

trans-2-Nonen-1-ol
(as a fatty compound)

CD36 Receptor

Binds

GPR120
(GPCR)

Binds

Intracellular Signaling
(e.g., Ca²⁺ release)Initiates

Initiates

Neurotransmitter
Release

Signal to Gustatory
Nerve
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Caption: Putative signaling pathway for fatty taste perception.

Conclusion
trans-2-Nonen-1-ol is a key aroma chemical with significant potential in flavor and fragrance

research and development. Its distinct sensory profile allows for the creation of authentic and

appealing consumer products. The protocols and data presented in this document provide a

foundation for researchers to effectively utilize and study this compound. Further research is

warranted to fully elucidate its specific interactions with sensory receptors and its behavior in

complex food and fragrance matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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